Ethyl 4-(diphenylamino)benzoate

Description

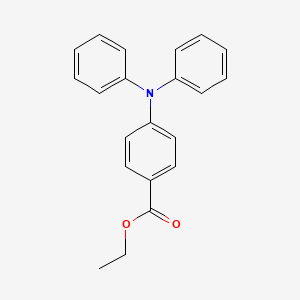

Ethyl 4-(diphenylamino)benzoate is an aromatic ester characterized by a diphenylamine substituent at the para position of the benzoate moiety. Its molecular formula is C₂₁H₁₉NO₂, with a molecular weight of 317.38 g/mol. The compound is synthesized via hydrolysis of its ester precursor under alkaline conditions, yielding 4-(diphenylamino)benzoic acid, a key intermediate for blue-emitting zirconium(IV) metallocavitands . Structural elucidation via ¹H NMR reveals aromatic proton signals at δ 7.91 (d, J = 7.9 Hz) for the benzoate ring and δ 7.31–6.98 ppm for the diphenylamine groups, confirming its planar, conjugated architecture .

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

ethyl 4-(N-phenylanilino)benzoate |

InChI |

InChI=1S/C21H19NO2/c1-2-24-21(23)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |

InChI Key |

BYPNCJFIWCFYOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(diphenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(diphenylamino)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.

Another method involves the use of 4-(diphenylamino)benzoyl chloride, which reacts with ethanol in the presence of a base like pyridine. This method also yields this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diphenylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-(diphenylamino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(diphenylamino)benzoate involves its interaction with specific molecular targets. In photochemical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The diphenylamino group plays a crucial role in stabilizing the excited state, enhancing the compound’s photophysical properties.

Comparison with Similar Compounds

Alkylamino-Substituted Benzoates

Ethyl 4-(Dimethylamino)benzoate

- Structure: Features a dimethylamino (-N(CH₃)₂) group instead of diphenylamino.

- Reactivity: Demonstrates superior reactivity in resin photopolymerization, achieving a higher degree of conversion (DC) compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA). This is attributed to its efficient electron-donating capacity, which enhances free radical generation .

- Applications: Widely used as a co-initiator in dental resins due to its compatibility with camphorquinone (CQ) and diphenyliodonium hexafluorophosphate (DPI) .

Ethyl 4-(Butylamino)benzoate

- Physical Properties: Melting point of 68–70°C, molecular weight 221.3 g/mol, and CAS No. 94-32-6 .

- Applications : Primarily serves as a chemical intermediate and impurity in pharmaceuticals like Benzonatate .

Amide/Ether-Linked Derivatives

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2)

- Synthesis: Prepared via Williamson etherification between 11-bromoundecanoic acid hexylamide and ethyl 4-hydroxybenzoate .

- Structure : Contains a long alkyl chain (C11) with an amide group, enabling bifunctional interactions.

- Applications : Explored in materials science for self-assembly and surface modification due to its amphiphilic nature .

Ethyl 4-[(2-Fluorobenzoyl)amino]benzoate

- Structure : Incorporates a fluorinated benzoyl group, enhancing electronic withdrawal effects.

- Properties: CAS No. 1260644-01-6; used in high-throughput drug discovery pipelines .

Halogenated and Heterocyclic Derivatives

Ethyl 4-([(4-Bromo-2-formylphenoxy)acetyl]amino)benzoate

- Structure : Bromine and formyl groups introduce steric and electronic complexity.

- Applications : Utilized in agrochemical synthesis for crop protection agents .

Ethyl 4-[(Dimethylcarbamothioyl)amino]benzoate

Comparative Analysis of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.